3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a quinazoline core with a thiazine ring. The presence of these fused rings imparts distinct chemical and biological properties, making it a valuable target for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with α-haloketones in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinazoline or thiazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Functionalized quinazoline and thiazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Thiazoloquinazoline: Shares a similar fused ring structure but with different substituents.
Pyridoquinazoline: Contains a pyridine ring fused to the quinazoline core.
Benzothiazole: Features a benzene ring fused to a thiazole ring.
Uniqueness: 3,4-Dihydro-[1,4]thiazino[3,4-b]quinazolin-6(1H)-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the heterocyclic system. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
72456-17-8 |
---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
3,4-dihydro-1H-[1,4]thiazino[3,4-b]quinazolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c14-11-8-3-1-2-4-9(8)12-10-7-15-6-5-13(10)11/h1-4H,5-7H2 |
InChI-Schlüssel |
CYSWEWZLZSKKLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC2=NC3=CC=CC=C3C(=O)N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.